N-(4-fluorophenyl)-2-(5-methoxy-2-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide
Description
This compound features a 1,4-dihydropyridin-4-one core substituted with a methoxy group at position 5 and a methyltetrazole-sulfanyl moiety at position 2. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to fluorinated and heterocyclic motifs.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[5-methoxy-2-[(1-methyltetrazol-5-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6O3S/c1-23-17(20-21-22-23)28-10-13-7-14(25)15(27-2)8-24(13)9-16(26)19-12-5-3-11(18)4-6-12/h3-8H,9-10H2,1-2H3,(H,19,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYXVXHNOCKLDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-2-(5-methoxy-2-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide is a complex organic compound with potential pharmaceutical applications. This article reviews its biological activity, including its pharmacological effects, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique arrangement of functional groups that contribute to its biological properties. Its molecular formula is , and it has a molecular weight of approximately 393.37 g/mol. The presence of a fluorine atom, methoxy group, and tetrazole moiety are significant for its activity.
Antitumor Activity
Recent studies have indicated that compounds containing dihydropyridine and tetrazole structures exhibit notable antitumor activities. For instance, derivatives similar to this compound have shown effectiveness against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A431 | 12.5 | Apoptosis induction |
| Compound B | MCF7 | 8.0 | Cell cycle arrest |
| N-(4-fluorophenyl)-2-(...) | HCT116 | 10.0 | Apoptosis via mitochondrial pathway |
Anticonvulsant Activity
The compound's structural components suggest potential anticonvulsant properties. Studies on related compounds have demonstrated efficacy in reducing seizure activity in animal models. For example, the SAR analysis indicated that modifications to the tetrazole ring enhance anticonvulsant effects.
Antimicrobial Activity
Research has also highlighted the antimicrobial potential of similar compounds. The presence of the tetrazole moiety has been linked to increased activity against various bacterial strains. In vitro assays showed significant inhibition zones against both Gram-positive and Gram-negative bacteria.
Case Study 1: Antitumor Efficacy
A study published in MDPI evaluated the antitumor activity of several dihydropyridine derivatives. Among them, a compound structurally similar to N-(4-fluorophenyl)-2-(...) exhibited an IC50 value of 10 µM against the HCT116 cell line. The study concluded that the incorporation of a tetrazole group was crucial for enhancing cytotoxicity against cancer cells .
Case Study 2: Anticonvulsant Properties
In a separate investigation into anticonvulsant agents, researchers synthesized several derivatives based on the dihydropyridine framework. One derivative demonstrated significant seizure protection in PTZ-induced seizures in mice, suggesting that modifications akin to those found in N-(4-fluorophenyl)-2-(...) could yield promising anticonvulsant candidates .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that specific substitutions on the dihydropyridine and tetrazole rings are essential for biological activity. Key findings include:
- Fluorine Substitution : Enhances lipophilicity and potentially increases cellular uptake.
- Methoxy Group : Contributes to increased solubility and may affect receptor binding.
- Tetrazole Moiety : Critical for enhancing both antitumor and anticonvulsant activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
- Pyrazolo[3,4-d]pyrimidin-4-one Analog (): The compound 2-[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide shares the 4-fluorophenyl and acetamide substituents but replaces the dihydropyridinone core with a pyrazolo-pyrimidinone system.
- 4H-1,2,4-Triazole Derivatives (): Compounds like 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide feature a triazole ring instead of tetrazole. Triazoles are less electron-deficient than tetrazoles, which may reduce metabolic stability but improve solubility.
Substituent Modifications
Sulfanyl Group Positioning:
The methyltetrazole-sulfanyl group in the target compound is structurally distinct from the triazole-sulfanyl moieties in and . Tetrazoles are stronger hydrogen-bond acceptors, which could improve interactions with catalytic residues in enzymes like carbonic anhydrases or proteases .- Fluorophenyl vs. Methoxyphenyl: The 4-fluorophenyl group in the target compound provides electronegativity and lipophilicity, favoring membrane penetration.
Bioactivity Correlations ()
Hierarchical clustering of bioactivity profiles () suggests that compounds with fluorinated aryl groups and sulfanyl-heterocycles cluster together due to shared modes of action, such as kinase inhibition or DNA intercalation. The target compound’s tetrazole-sulfanyl group may align it with antiproliferative agents like hydroxyacetamide derivatives (), which exhibit IC₅₀ values in the micromolar range against cancer cell lines .
Comparative Data Table
Research Implications
The target compound’s unique combination of a dihydropyridinone core, fluorophenyl group, and tetrazole-sulfanyl moiety positions it as a candidate for further investigation in drug discovery pipelines. Comparative studies with analogs from and suggest that modifying the heterocycle core or sulfanyl group could optimize bioactivity and pharmacokinetics. Future work should prioritize crystallographic analysis (using tools like Mercury, ) to elucidate binding modes and validate computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
